Paullinic acid

Catalog No.
S624580
CAS No.
17735-94-3
M.F
C20H38O2
M. Wt
310.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paullinic acid

CAS Number

17735-94-3

Product Name

Paullinic acid

IUPAC Name

(Z)-icos-13-enoic acid

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h7-8H,2-6,9-19H2,1H3,(H,21,22)/b8-7-

InChI Key

URXZXNYJPAJJOQ-FPLPWBNLSA-N

SMILES

CCCCCCC=CCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCC=CCCCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCCCCC(=O)O

Paullinic acid, also known as (Z)-13-eicosenoic acid or 13-eicosenoic acid, is a long-chain omega-7 fatty acid characterized by a cis double bond at the 13th carbon position. Its chemical formula is C20H38O2, and it has a molecular weight of approximately 310.5145 g/mol. This fatty acid is primarily derived from plant sources, notably guarana (Paullinia cupana), which is where it gets its name. Paullinic acid is categorized within the class of organic compounds known as long-chain fatty acids, which have aliphatic tails containing between 13 and 21 carbon atoms. It is practically insoluble in water and exhibits weak acidity, with a pKa value indicating its acidic nature .

Typical of fatty acids. One notable reaction is oxidation, where it can form hydroperoxides and other oxidative products. This reaction is significant in the context of lipid peroxidation, which can affect cellular membranes and contribute to various biological processes . Additionally, paullinic acid can undergo esterification reactions, forming esters with alcohols, which are important in the synthesis of biodiesel and other bio-lubricants.

Synthesis of paullinic acid can occur through several methods:

  • Natural Extraction: The primary method involves extracting the fatty acid from natural sources such as guarana seeds or fish oils.
  • Chemical Synthesis: Laboratory synthesis can be achieved through the modification of existing fatty acids or through the use of alkene metathesis techniques to introduce the double bond at the appropriate position.
  • Biotechnological Approaches: Microbial fermentation processes can also be employed to produce paullinic acid using engineered microorganisms that convert substrates into fatty acids.

Paullinic acid has several applications across various fields:

  • Nutraceuticals: Due to its potential health benefits, paullinic acid is being explored for use in dietary supplements aimed at improving metabolic health.
  • Cosmetics: Its emollient properties make it suitable for incorporation into skin care products.
  • Food Industry: As a component of fats and oils, it can influence flavor profiles and nutritional content in food products.

Paullinic acid belongs to a broader class of eicosenoic acids and shares similarities with several other fatty acids. Below is a comparison with some related compounds:

Compound NameChemical FormulaCharacteristics
Palmitoleic AcidC16H30O2An omega-7 fatty acid with a shorter chain length
Oleic AcidC18H34O2An omega-9 fatty acid known for its health benefits
Vaccenic AcidC18H34O2An omega-7 fatty acid similar in structure but longer
Erucic AcidC22H42O2An omega-9 fatty acid with a longer carbon chain

Uniqueness of Paullinic Acid:

  • Paullinic acid's unique positioning as an omega-7 fatty acid sets it apart from other similar compounds like palmitoleic and oleic acids.
  • Its specific occurrence in guarana provides distinctive dietary implications not shared by many other fatty acids.

Physical Description

Liquid

XLogP3

7.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

310.287180451 g/mol

Monoisotopic Mass

310.287180451 g/mol

Heavy Atom Count

22

Melting Point

13.4 °C

UNII

CCL3CM45AT

Wikipedia

Paullinic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15
Carballeira, N M; Reyes, M; Sostre, A; Huang, H; Verhagen, M F; Adams, M W; Unusual fatty acid compositions of the hyperthermophilic archaeon Pyrococcus furiosus and the bacterium Thermotoga maritima, Journal of Bacteriology, 1798, 2766-2768. DOI:10.1128/jb.179.8.2766-2768.1997 PMID:9098079

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